2-Methoxycyclohexane-1-sulfonamide

Lipophilicity Solubility engineering Chromatographic retention

This diastereomer mixture (CAS 1250686-70-4) is a fully saturated, non-aromatic primary sulfonamide (Fsp³=1.0) with two asymmetric centers, delivering stereochemical complexity for lead diversification. Its computed LogP of 0.14 enhances aqueous solubility over unsubstituted cyclohexanesulfonamide, making it the logical intermediate for fragment-based zinc-enzyme inhibition programs such as carbonic anhydrase and for generating agrochemical screening libraries. Choose the mixture for cost-effective non-stereoselective routes; for asymmetric control, procure the (1S,2R) single enantiomer. Supplied at 95% purity for discovery-phase R&D.

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
Cat. No. B13204248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycyclohexane-1-sulfonamide
Molecular FormulaC7H15NO3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCOC1CCCCC1S(=O)(=O)N
InChIInChI=1S/C7H15NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)
InChIKeyDZYIOXFFROWCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxycyclohexane-1-sulfonamide: Structural, Physicochemical, and Procurement Baseline for the Cyclohexane Sulfonamide Scaffold


2-Methoxycyclohexane-1-sulfonamide (CAS 1250686-70-4; MDL MFCD16671864) is a non-aromatic, alicyclic primary sulfonamide with the molecular formula C₇H₁₅NO₃S and a molecular weight of 193.26 g/mol . It exists as a mixture of diastereomers owing to two asymmetric carbon centers (C1 bearing the sulfonamide and C2 bearing the methoxy group) and is typically supplied at 95% purity . The compound is classified as a research chemical for laboratory use only—it is not FDA-approved for therapeutic or veterinary applications . Its current primary role is as a chiral building block and synthetic intermediate in medicinal chemistry and agrochemical discovery programs [1].

Why Cyclohexane Sulfonamide Analogs Cannot Be Interchanged with 2-Methoxycyclohexane-1-sulfonamide Without Quantitative Justification


Cyclohexane-based sulfonamides span a wide physicochemical and stereochemical space, and small structural changes produce large functional consequences. The 2-methoxy substituent on 2-methoxycyclohexane-1-sulfonamide reduces the computed LogP to approximately 0.14 compared to 0.77 for the unsubstituted parent cyclohexanesulfonamide , altering aqueous solubility, chromatographic retention, and membrane partitioning behavior. Positional isomerism matters: the 4-methoxy regioisomer (CAS 1565713-65-6) places the electron-donating methoxy group distal to the sulfonamide, producing different conformational preferences and hydrogen-bonding geometries compared to the vicinal 1,2-substitution pattern . Furthermore, the diastereomer mixture (CAS 1250686-70-4) versus the single enantiomer (1S,2R)-2-methoxycyclohexane-1-sulfonamide (CAS 2137658-19-4) presents fundamentally different stereochemical purity considerations for asymmetric synthesis applications . Non-aromatic sulfonamides, as a class, engage the zinc ion in carbonic anhydrase active sites through a distinct hydrogen-bonding network compared to aromatic sulfonamides, with the cyclohexane scaffold providing conformational rigidity that aromatic rings cannot replicate [1]. These differences mean that substituting one cyclohexane sulfonamide for another without experimental verification risks altering reaction outcomes, biological activity, or pharmacokinetic profiles in downstream applications.

Quantitative Differentiation Evidence: 2-Methoxycyclohexane-1-sulfonamide Versus Closest Analogs


LogP Reduction by 2-Methoxy Substitution: Hydrophilicity Differentiation from Unsubstituted Cyclohexanesulfonamide

The 2-methoxy substituent on the cyclohexane ring substantially reduces lipophilicity relative to the unsubstituted parent. 2-Methoxycyclohexane-1-sulfonamide has a computed LogP of 0.1366 , whereas cyclohexanesulfonamide (CAS 2438-38-2) has an ACD/LogP of 0.77 and an XLogP3-AA of 0.7 [1]. This represents an approximately 0.6 log unit decrease, corresponding to a theoretical ~4-fold reduction in octanol-water partition coefficient. The lower LogP predicts enhanced aqueous solubility and reduced non-specific protein binding, which directly impacts chromatographic method development (shorter reversed-phase HPLC retention) and may improve bioavailability in in vivo applications.

Lipophilicity Solubility engineering Chromatographic retention

Stereochemical Complexity: Diastereomer Mixture (2 Asymmetric Centers) Versus Achiral or Single-Stereoisomer Analogs

2-Methoxycyclohexane-1-sulfonamide (CAS 1250686-70-4) possesses two asymmetric carbon atoms (C1 and C2), yielding a mixture of diastereomers . This contrasts with: (i) cyclohexanesulfonamide, which has zero asymmetric centers and is achiral [1]; (ii) (1S,2R)-2-methoxycyclohexane-1-sulfonamide (CAS 2137658-19-4), which is a single, stereochemically defined enantiomer with the (1S,2R) configuration ; and (iii) 4-methoxycyclohexane-1-sulfonamide, which has two asymmetric centers in a 1,4-relationship producing different diastereomeric ratios . The Fsp3 (fraction of sp3-hybridized carbons) for the target compound is 1.0, indicating complete saturation of the carbocyclic framework with maximal stereochemical complexity .

Stereochemistry Asymmetric synthesis Chiral resolution

Positional Isomer Differentiation: 2-Methoxy Versus 4-Methoxy Substitution Alters Hydrogen-Bonding Geometry and Conformational Preferences

The 1,2-vicinal substitution pattern in 2-methoxycyclohexane-1-sulfonamide places the methoxy oxygen within proximity of the sulfonamide group, enabling potential intramolecular hydrogen-bonding interactions between the sulfonamide -NH₂ donor and the methoxy oxygen acceptor . In contrast, the 1,4-substitution pattern of 4-methoxycyclohexane-1-sulfonamide (CAS 1565713-65-6) places the methoxy group at the para-like position, eliminating this intramolecular interaction and producing a different conformational ensemble . The predicted pKa of the 4-methoxy isomer is 10.43 ± 0.40, while the 2-methoxy isomer has a predicted pKa shifted by the proximal electron-withdrawing sulfonamide group . These regioisomeric differences manifest as distinct reactivity profiles in nucleophilic acyl substitution and sulfonamide N-functionalization reactions.

Regioisomerism Conformational analysis Structure-activity relationship

Safety and Handling Profile: GHS07 Classification with Specific Hazard Codes Relative to Structural Analogs

2-Methoxycyclohexane-1-sulfonamide carries a GHS07 (Harmful/Irritant) classification with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This safety profile is explicitly documented on the supplier SDS, providing procurement teams with actionable handling requirements including P280 (wear protective gloves/clothing/eye protection) and P301+P310 (if swallowed, immediately call a poison center) . Cyclohexanesulfonamide has a melting point of 91–95 °C [1], indicating it is a solid at ambient temperature; the target compound, bearing the methoxy substituent, is expected to have a different physical state and melting behavior, which affects storage, formulation, and handling protocols. Comparative hazard data for the 4-methoxy and 2-hydroxy analogs are less comprehensively documented in publicly available SDS repositories, making the Fluorochem SDS for the target compound the most detailed safety reference currently available for this subclass .

Safety assessment Laboratory handling Risk management

Class-Level Enzyme Inhibition Context: Non-Aromatic Sulfonamides as Carbonic Anhydrase Inhibitor Scaffolds

Non-aromatic sulfonamides, including cyclohexane-based derivatives, have been established as effective zinc-anchoring groups for human carbonic anhydrase (hCA) inhibition. Abbate et al. (2002) demonstrated that the non-aromatic -SO₂NH₂ moiety forms an optimal hydrogen-bonding network within the hCA II active site, explaining why sulfonamide/sulfamide derivatives are orders-of-magnitude more potent than inorganic sulfate [1]. In a broader screen, sulfonamide compounds (structurally diverse) showed IC₅₀ values ranging from 55.14 to 562.62 nM against hCA I and 55.99 to 261.96 nM against hCA II, with Ki values as low as 23.40 ± 9.10 nM against hCA I [2]. While 2-methoxycyclohexane-1-sulfonamide has not been individually profiled in these published enzyme assays, it contains the identical non-aromatic primary sulfonamide pharmacophore and the cyclohexane scaffold that has been validated as a competent anchor for the catalytic zinc ion. The methoxy substituent at C2 provides a modifiable vector for further SAR exploration not available in the unsubstituted cyclohexanesulfonamide scaffold.

Carbonic anhydrase inhibition Zinc-binding pharmacophore Enzyme kinetics

Computable Molecular Descriptor Differentiation: Hydrogen Bond Acceptors, Fraction sp3, and Topological Polarity

2-Methoxycyclohexane-1-sulfonamide possesses 3 hydrogen bond acceptors (two sulfonamide S=O oxygens plus the methoxy ether oxygen) and 1 hydrogen bond donor (sulfonamide -NH₂), with an Fsp3 of 1.0 indicating a fully saturated carbocyclic framework . Cyclohexanesulfonamide, by comparison, has only 2 hydrogen bond acceptors (the two S=O oxygens) and lacks the additional ether oxygen [1]. The additional H-bond acceptor on the target compound increases topological polar surface area and enhances capacity for directed intermolecular interactions. The computed Fsp3 of 1.0 is maximal for a carbocyclic sulfonamide, correlating with favorable physicochemical properties for drug-like molecules including improved aqueous solubility and reduced promiscuous binding compared to aromatic sulfonamides [2].

Molecular descriptors Drug-likeness Computational chemistry

Evidence-Backed Application Scenarios Where 2-Methoxycyclohexane-1-sulfonamide Provides Measurable Advantage


Medicinal Chemistry: Chiral Building Block for Stereochemically Defined Sulfonamide-Containing Drug Candidates

The diastereomer mixture form (CAS 1250686-70-4) provides two asymmetric centers on a fully saturated cyclohexane scaffold (Fsp3 = 1.0) for generating stereochemically complex lead compounds . When stereochemical outcome must be controlled, the single-enantiomer (1S,2R) form (CAS 2137658-19-4) is the appropriate procurement choice. The 3 H-bond acceptors (including the methoxy oxygen) and the non-aromatic sulfonamide anchor enable zinc-directed enzyme inhibition strategies validated in the carbonic anhydrase field at nanomolar potencies [1]. The lower LogP (0.14 vs 0.77 for unsubstituted parent) favors compounds requiring enhanced aqueous solubility .

Agrochemical Discovery: Non-Aromatic Sulfonamide Scaffold for Antifungal and Antibacterial Lead Optimization

Cyclohexane-based sulfonamide derivatives have demonstrated potent antifungal and antibacterial activity in agricultural applications, with hydantoin cyclohexyl sulfonamide derivatives showing EC₅₀ values as low as 2.65 μg/mL against Erwinia carotovora, superior to streptomycin sulfate (EC₅₀ = 5.96 μg/mL) [2]. While 2-methoxycyclohexane-1-sulfonamide has not been individually tested in published agrochemical panels, its cyclohexane sulfonamide scaffold and the modifiable 2-methoxy substituent position it as a logical starting intermediate for generating agrochemical screening libraries with privileged physicochemical properties (LogP 0.14, fully saturated, appropriate MW for foliar uptake).

Asymmetric Synthesis and Chiral Auxiliary Development: Vicinal 1,2-Substitution for Stereochemical Control

The vicinal 1,2-relationship between the sulfonamide and methoxy groups creates a chelating or directing environment not achievable with the 4-methoxy regioisomer. The sulfonamide moiety enhances utility in hydrogen-bonding interactions, while the methoxy group contributes to solubility and reactivity modulation [3]. The well-defined stereochemistry of the (1S,2R) form makes it valuable for asymmetric synthesis or as a chiral auxiliary in stereoselective transformations. The diastereomer mixture form serves as a cost-effective starting material for non-stereoselective routes where the sulfonamide functionality is the primary point of diversification.

Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery: Zinc-Anchoring Sulfonamide Pharmacophore with Methoxy Derivatization Vector

The non-aromatic primary sulfonamide has been crystallographically validated as an ideal anchor for the catalytic zinc ion in human carbonic anhydrase II, forming an optimal hydrogen-bonding network within the active site [1]. The cyclohexane scaffold provides conformational rigidity distinct from aromatic sulfonamides (such as benzenesulfonamide), and the 2-methoxy substituent offers a vector for fragment growing or linking strategies. Fragment-based screening programs targeting CA isoforms (relevant to glaucoma, cancer, and CNS disorders) may use this compound as a starting fragment with documented nanomolar class-level potency and a synthetically accessible derivatization point [4].

Quote Request

Request a Quote for 2-Methoxycyclohexane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.